5-Oxoazelaic acid
Overview
Description
5-Oxoazelaic acid: , also known as this compound, is a dicarboxylic acid with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . This compound is a colorless, crystalline solid that is soluble in water and has a pungent odor. It is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
5-Oxoazelaic acid, also known as 5-Oxononanedioic acid, primarily targets anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes . These bacteria are known to play a significant role in the development of acne, a common skin condition .
Mode of Action
The interaction of this compound with its targets results in the inhibition of cellular protein synthesis . This antibacterial effect is thought to be achieved by the compound’s ability to interfere with the synthesis of necessary proteins within the bacterial cells . This disruption in protein synthesis inhibits the growth and proliferation of the bacteria, thereby mitigating their impact on the skin .
Biochemical Pathways
Glycolysis is a critical process for energy production in these organisms. By inhibiting this pathway, this compound effectively starves the bacteria, further contributing to its antibacterial effects .
Pharmacokinetics
It is known that azelaic acid, a related compound, is well-tolerated in humans when administered orally, with a significant portion being eliminated in the urine within 12 hours
Result of Action
The primary result of this compound’s action is the reduction of acne-causing bacteria on the skin . By inhibiting protein synthesis and impeding energy production within these bacteria, this compound effectively reduces their numbers, leading to an improvement in acne symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis Method: One method involves adding 4-bromobutyl benzyl ether into a dimethylsulfoxide (DMSO) solution of 1,4-butanediol and potassium hydroxide under nitrogen protection.
Industrial Production Methods: Industrial production methods for 5-oxononanedioic acid are not widely documented, but they likely involve similar synthetic routes with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Oxoazelaic acid can undergo oxidation reactions, typically using reagents like Jones reagent.
Reduction: Reduction reactions can convert 5-oxononanedioic acid to its corresponding alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Jones reagent in acetone.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Produces oxidized derivatives of 5-oxononanedioic acid.
Reduction: Produces reduced forms such as alcohols.
Substitution: Produces substituted derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: Another dicarboxylic acid with similar properties and applications.
Glutaric Acid: A shorter-chain dicarboxylic acid with different chemical properties.
Uniqueness
Properties
IUPAC Name |
5-oxononanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCHZEFRDKAINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CCCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206540 | |
Record name | 5-Oxononanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57822-06-7 | |
Record name | 5-Oxoazelaic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57822-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxononanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057822067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57822-06-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxononanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Oxoazelaic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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